N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
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Overview
Description
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons and produce antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves multiple steps, starting from the appropriate guanosine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different functional group .
Scientific Research Applications
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogs.
Biology: It is studied for its immunostimulatory effects and its ability to activate Toll-like receptor 7 (TLR7), which plays a role in the immune response.
Medicine: Its antiviral properties make it a candidate for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates a signaling cascade that leads to the production of type I interferons and other cytokines, which are crucial for the antiviral immune response .
Comparison with Similar Compounds
Similar Compounds
- N2-iso-Butyroyl-7’-O-DMT-adenosine
- N2-iso-Butyroyl-7’-O-DMT-cytidine
- N2-iso-Butyroyl-7’-O-DMT-thymidine
Uniqueness
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is unique due to its specific structural modifications, which confer distinct immunostimulatory properties. Its ability to activate TLR7 and induce type I interferons sets it apart from other nucleoside analogs .
Properties
Molecular Formula |
C35H38N6O6 |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1 |
InChI Key |
ISIIWZPHHVOJLJ-URLMMPGGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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